2-(Ethylcarbamoyl)cyclopropane-1-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
716362-61-7 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(ethylcarbamoyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-2-8-6(9)4-3-5(4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
RRFKWPXBCDJTQI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylcarbamoyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with ethyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(Ethylcarbamoyl)cyclopropanecarboxylic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Ring-Opening Reactions
Cyclopropanes are highly strained, making them reactive toward electrophiles or nucleophiles. For 2-(Ethylcarbamoyl)cyclopropane-1-carboxylic acid , potential reactions include:
-
Acid-catalyzed ring opening : Cyclopropane rings can open via S<sub>N</sub>1-like mechanisms, forming oxonium intermediates. Stereochemical outcomes depend on steric and electronic factors of substituents (e.g., the ethylcarbamoyl group) .
-
Base-induced rearrangements : Hydrolysis of the ethylcarbamoyl group could yield cyclopropane-1-carboxylic acid derivatives, with further decarboxylation possible under strong basic conditions.
Functional Group Reactivity
The carboxylic acid and ethylcarbamoyl groups enable diverse transformations:
| Reaction Type | Conditions | Product |
|---|---|---|
| Esterification | Methanol/H<sup>+</sup> | Methyl ester derivative |
| Amide Hydrolysis | Aqueous NaOH, heat | Cyclopropane-1-carboxylic acid + ethylamine |
| Decarboxylation | Pyrolysis (>200°C) | Cyclopropane derivative + CO<sub>2</sub> |
Catalytic Modifications
The Kulinkovich reaction, which forms cyclopropanols from esters via titanium intermediates , suggests potential pathways for modifying the carboxylic acid moiety. For example:
-
Titanium-mediated insertion into the cyclopropane ring could yield bicyclic structures.
Stereochemical Considerations
The stereochemistry of substituents on the cyclopropane ring significantly impacts reactivity. For instance:
-
β-Substituents (e.g., ethylcarbamoyl) may hinder nucleophilic attack on the cyclopropane due to steric crowding, as observed in galactal-derived cyclopropanes .
Research Gaps and Recommendations
No direct studies on This compound were identified. Future work should prioritize:
-
Experimental validation of ring-opening kinetics under acidic/basic conditions.
-
Exploration of transition-metal-catalyzed functionalizations (e.g., cross-coupling).
Scientific Research Applications
Medicinal Chemistry
2-(Ethylcarbamoyl)cyclopropane-1-carboxylic acid has shown potential as a pharmacological agent due to its ability to inhibit specific enzymes involved in disease processes. For instance, cyclopropanecarboxylic acids have been investigated for their role as inhibitors of O-acetylserine sulfhydrylase, an enzyme linked to bacterial resistance mechanisms. In vitro studies indicate that derivatives of this compound can exhibit nanomolar activity against this enzyme, suggesting a pathway for developing new antibiotics or adjuvants to enhance existing treatments .
Agricultural Biotechnology
Research has indicated that cyclopropane derivatives can function as innovative regulators of ethylene biosynthesis in plants. Ethylene is a critical hormone in plant growth and development. Studies have demonstrated that this compound can inhibit ethylene production, thereby influencing fruit ripening and senescence processes. This property could be harnessed to improve crop yield and shelf life .
Data Tables
Case Study 1: Antibacterial Activity
A study focused on the antibacterial properties of this compound derivatives against resistant strains of bacteria. The results indicated significant inhibition zones when tested against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Ethylene Regulation
In another investigation, the effects of this compound on tomato plants were analyzed. The compound was found to reduce ethylene levels significantly, leading to delayed fruit ripening and extended shelf life. This finding opens avenues for its application in post-harvest technology.
Mechanism of Action
The mechanism of action of 2-(Ethylcarbamoyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1-Aminocyclopropane-1-carboxylic Acid (ACC)
- Structure: Carboxylic acid at position 1 and amino group (-NH₂) at position 1 (same carbon).
- Role : Key ethylene precursor in plants, regulating growth and stress responses .
- Key Differences: Unlike 2-(ethylcarbamoyl)cyclopropane-1-carboxylic acid, ACC lacks a substituent at position 2 and has an amino group instead of a carbamoyl.
1-Ethylcyclopropanecarboxylic Acid (CAS 150864-95-2)
- Structure : Carboxylic acid at position 1 and ethyl group (-C₂H₅) at position 1.
- Properties : Simpler alkyl substituent reduces polarity compared to the ethylcarbamoyl group, likely lowering water solubility but increasing lipid solubility. Used as a building block in organic synthesis .
trans-2-Cyanocyclopropanecarboxylic Acid (CAS 39891-82-2)
- Structure: Carboxylic acid at position 1 and cyano (-CN) group at position 2.
- Applications: The electron-withdrawing cyano group enhances reactivity, making it useful in cross-coupling reactions. Its polarity contrasts with the ethylcarbamoyl group, which may offer hydrogen-bonding capacity .
2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic Acid (CAS 1247433-90-4)
Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Polarity | Likely Solubility |
|---|---|---|---|---|---|
| This compound* | C₇H₁₁NO₃ | 173.17 | -COOH, -NH-CO-C₂H₅ | High (polar) | Moderate in water |
| 1-Aminocyclopropane-1-carboxylic acid (ACC) | C₄H₇NO₂ | 117.11 | -COOH, -NH₂ | High | High in water |
| 1-Ethylcyclopropanecarboxylic acid | C₆H₁₀O₂ | 114.14 | -COOH, -C₂H₅ | Low | Low in water |
| trans-2-Cyanocyclopropanecarboxylic acid | C₅H₅NO₂ | 111.10 | -COOH, -CN | Moderate | Moderate in water |
| 2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid | C₉H₁₆O₂ | 156.22 | -COOH, -C₂H₅, -C₃H₇ | Low | Low in water |
*Estimated based on structural analogs .
Biological Activity
2-(Ethylcarbamoyl)cyclopropane-1-carboxylic acid (CAS No. 716362-61-7) is an organic compound characterized by its cyclopropane structure, which includes an ethylcarbamoyl group and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science.
The molecular formula of this compound is C7H11NO3, with a molecular weight of 157.17 g/mol. The compound can be synthesized through various methods, including the reaction of cyclopropanecarboxylic acid with ethyl isocyanate under controlled conditions.
| Property | Value |
|---|---|
| CAS No. | 716362-61-7 |
| Molecular Formula | C7H11NO3 |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | This compound |
| InChI Key | RRFKWPXBCDJTQI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that the compound may inhibit certain enzymatic pathways, potentially influencing biochemical processes in various biological systems.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary assessments have shown that derivatives of cyclopropanecarboxylic acids can inhibit the growth of certain bacteria and fungi, suggesting potential applications in antimicrobial therapies.
- Inhibition of Ethylene Biosynthesis : In plant biology, compounds similar to this compound have been studied for their ability to modulate ethylene biosynthesis, which plays a crucial role in plant growth and development. In silico studies have indicated that these compounds may serve as effective inhibitors of enzymes involved in ethylene production, such as 1-aminocyclopropane-1-carboxylate oxidase (ACO) .
Case Studies and Research Findings
Several studies have explored the biological implications of cyclopropanecarboxylic acids:
- In Silico Studies : Research conducted on various cyclopropanecarboxylic acids has demonstrated their potential as inhibitors of ACO enzymes in Arabidopsis thaliana. Molecular docking studies revealed favorable binding interactions between these compounds and the target enzyme, indicating their potential efficacy as bioactive agents .
- Antimicrobial Properties : A study highlighted the synthesis of analogs derived from cyclopropanecarboxylic acids that displayed antimicrobial properties against several pathogenic strains. The findings suggested that structural modifications could enhance their bioactivity .
- Pharmaceutical Applications : The compound's unique structure allows it to act as a building block in the synthesis of more complex pharmaceutical agents. Its potential as an active pharmaceutical ingredient (API) is being explored in various therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
